molecular formula C12H20N4 B1285674 3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923164-14-1

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1285674
CAS No.: 923164-14-1
M. Wt: 220.31 g/mol
InChI Key: RMOJOJDSSOTAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that features a unique fusion of piperidine and triazoloazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives, including this compound, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . Additionally, this compound may interact with kinases, influencing phosphorylation processes that are vital for cell signaling and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PDE enzymes, this compound can alter cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which are critical for various signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects, including oxidative stress and DNA damage, have been observed . These effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . This compound may also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further chemical transformations .

Scientific Research Applications

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine stands out due to its unique structural features and the combination of piperidine and triazoloazepine rings. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-6-11-14-15-12(16(11)8-3-1)10-5-4-7-13-9-10/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOJOJDSSOTAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585427
Record name 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923164-14-1
Record name 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.